Ertapenem Dimer Amide Impurity
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ertapenem Dimer Amide Impurity is a byproduct formed during the synthesis of Ertapenem, a carbapenem class antibiotic. Ertapenem is known for its broad antibacterial spectrum against Gram-positive and Gram-negative aerobes and anaerobes. The dimer impurities, including this compound, are identified and resolved using advanced chromatographic techniques .
Preparation Methods
The preparation of Ertapenem Dimer Amide Impurity involves complex synthetic routes. The chromatographic separation of these impurities is achieved using high-performance liquid chromatography (HPLC) with gradient elution. The mobile phase typically consists of ammonium formate buffer, water, acetonitrile, and methanol at specific pH levels. The separation is highly dependent on the pH of the mobile phase, with optimal separation achieved at pH 8 .
Chemical Reactions Analysis
Ertapenem Dimer Amide Impurity undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include ammonium formate buffer, acetonitrile, and methanol. The major products formed from these reactions are other dimer impurities and degradation products .
Scientific Research Applications
Ertapenem Dimer Amide Impurity is primarily studied in the context of pharmaceutical research to understand the stability and degradation pathways of Ertapenem. It is crucial for developing efficient methods to separate and identify impurities in drug formulations. This impurity profile helps in ensuring the safety and efficacy of the antibiotic .
Mechanism of Action
Comparison with Similar Compounds
Ertapenem Dimer Amide Impurity can be compared with other dimer impurities formed during the synthesis of carbapenem antibiotics. Similar compounds include Meropenem and Imipenem, which also form dimer impurities during their synthesis. The uniqueness of this compound lies in its specific formation conditions and the need for precise chromatographic techniques for its identification and separation .
Properties
CAS No. |
1199797-42-6 |
---|---|
Molecular Formula |
C44H50N6O14S2 |
Molecular Weight |
951.0 g/mol |
IUPAC Name |
(4R,5S,6S)-3-[(3S,5S)-5-[[3-[(2S,3R)-5-carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[(3S,5S)-5-[(3-carboxyphenyl)carbamoyl]pyrrolidin-3-yl]sulfanyl-3-methyl-2,3-dihydropyrrole-1-carbonyl]phenyl]carbamoyl]pyrrolidin-3-yl]sulfanyl-6-[(1R)-1-hydroxyethyl]-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
InChI |
InChI=1S/C44H50N6O14S2/c1-17-31-29(19(3)51)40(56)50(31)34(44(63)64)35(17)65-25-13-27(45-15-25)37(53)47-23-9-5-7-21(11-23)39(55)49-32(30(20(4)52)42(59)60)18(2)36(33(49)43(61)62)66-26-14-28(46-16-26)38(54)48-24-10-6-8-22(12-24)41(57)58/h5-12,17-20,25-32,45-46,51-52H,13-16H2,1-4H3,(H,47,53)(H,48,54)(H,57,58)(H,59,60)(H,61,62)(H,63,64)/t17-,18-,19-,20-,25+,26+,27+,28+,29-,30-,31-,32-/m1/s1 |
InChI Key |
ATXZKQUYOZAYTG-BNCIILEKSA-N |
Isomeric SMILES |
C[C@@H]1[C@@H]2[C@H](C(=O)N2C(=C1S[C@H]3C[C@H](NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5[C@H]([C@H](C(=C5C(=O)O)S[C@H]6C[C@H](NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)[C@@H]([C@@H](C)O)C(=O)O)C(=O)O)[C@@H](C)O |
Canonical SMILES |
CC1C2C(C(=O)N2C(=C1SC3CC(NC3)C(=O)NC4=CC=CC(=C4)C(=O)N5C(C(C(=C5C(=O)O)SC6CC(NC6)C(=O)NC7=CC=CC(=C7)C(=O)O)C)C(C(C)O)C(=O)O)C(=O)O)C(C)O |
Appearance |
White Solid |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Synonyms |
Ertapenem Dimer III; (4R,5S,6S)-3-[[(3S,5S)-5-[[[3-[[(2S,3R)-5-Carboxy-2-[(1S,2R)-1-carboxy-2-hydroxypropyl]-4-[[(3S,5S)-5-[[(3-carboxyphenyl)amino]carbonyl]-3-pyrrolidinyl]thio]-2,3-dihydro-3-methyl-1H-pyrrol-1-yl]carbonyl]phenyl]amino]carbonyl]-3-pyrr |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.